molecular formula C23H20N2O3 B4406394 3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone

Cat. No. B4406394
M. Wt: 372.4 g/mol
InChI Key: FGFYZXLQDLSUDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including structures akin to 3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone, often involves the cyclization of anthranilic acids or their derivatives with various reagents to form the quinazolinone ring. A common approach includes reacting substituted o-aminobenzoic acids with acylating agents, followed by cyclization under specific conditions. The use of triphenyl phosphite and pyridine as cyclizing agents has been noted for the formation of quinazolinones from benzoxazinones or directly from anthranilic acids in mild conditions (Rabilloud & Sillion, 1980).

Molecular Structure Analysis

The quinazolinone scaffold's molecular structure is characterized by the presence of a benzene ring fused to a pyrimidine ring, forming the quinazolinone core. Detailed structural analysis is typically conducted using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing insights into the compound's molecular geometry, electronic structure, and intermolecular interactions. The presence of substituents like the benzyloxy group affects the compound's physical and chemical properties, including its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including substitutions, additions, and ring transformations, which are influenced by the presence of functional groups. The reactivity of quinazolinones can be altered by substituents on the phenyl ring or the nitrogen atoms, allowing for the synthesis of a wide range of derivatives with diverse biological activities. Notably, the introduction of specific substituents can enhance the compound's antioxidant activity by facilitating metal-chelating properties or improving its solubility and stability (Mravljak et al., 2021).

Future Directions

Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, “3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone” and its derivatives may have potential applications in medicinal chemistry.

properties

IUPAC Name

3-[2-(2-phenylmethoxyphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-23-19-10-4-5-11-20(19)24-17-25(23)14-15-27-21-12-6-7-13-22(21)28-16-18-8-2-1-3-9-18/h1-13,17H,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFYZXLQDLSUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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